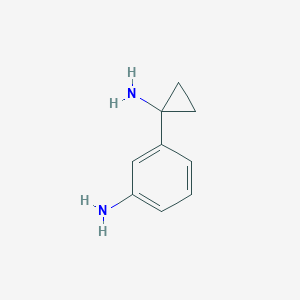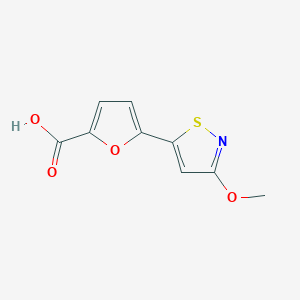![molecular formula C11H16N2O2S B13174938 2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13174938.png)
2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms, which contribute to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione typically involves the reaction of 3-(1-aminoethyl)phenylamine with a thiazolidine-1,1-dione precursor. One common method includes the use of a multicomponent reaction, where the amine reacts with a thiazolidine derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of green chemistry principles to enhance yield, purity, and selectivity. Techniques such as nano-catalysis and click chemistry are employed to achieve efficient synthesis with minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives, each with distinct biological activities .
Wissenschaftliche Forschungsanwendungen
2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antitumor activities.
Thiadiazole: Used in the development of antifungal and anticancer agents.
Uniqueness
2-{3-[(1R)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione is unique due to its specific structural configuration, which imparts distinct biological activities compared to other thiazolidine derivatives.
Eigenschaften
Molekularformel |
C11H16N2O2S |
|---|---|
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
(1R)-1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanamine |
InChI |
InChI=1S/C11H16N2O2S/c1-9(12)10-4-2-5-11(8-10)13-6-3-7-16(13,14)15/h2,4-5,8-9H,3,6-7,12H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
VOLCEGNUCYAADY-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC=C1)N2CCCS2(=O)=O)N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)N2CCCS2(=O)=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 3-[(chlorosulfonyl)methyl]-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13174873.png)


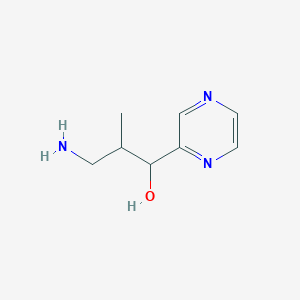
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)
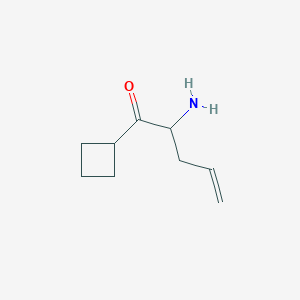
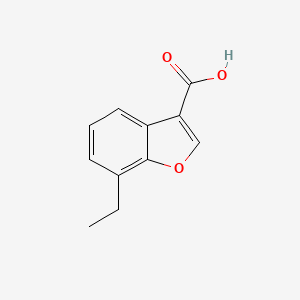
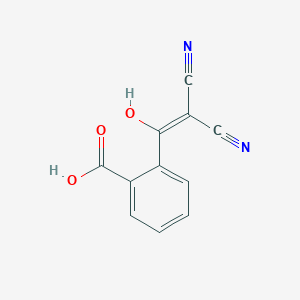
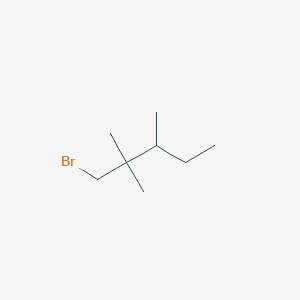
![1-[3-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13174920.png)

